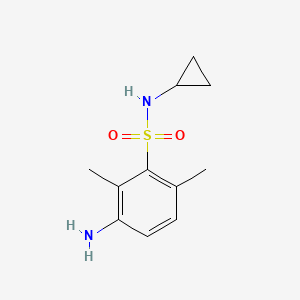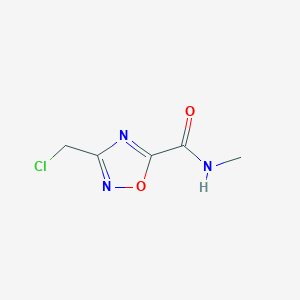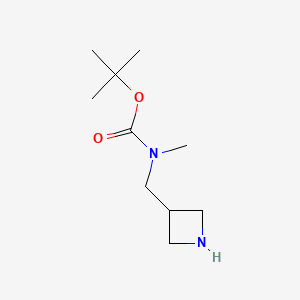
3-amino-N-cyclopropyl-2,6-dimethylbenzene-1-sulfonamide
Overview
Description
3-amino-N-cyclopropyl-2,6-dimethylbenzene-1-sulfonamide is a chemical compound with the CAS number 1094812-28-8 . It has a molecular weight of 240.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O2S/c1-7-3-6-10(12)8(2)11(7)16(14,15)13-9-4-5-9/h3,6,9,13H,4-5,12H2,1-2H3 . This code represents the compound’s molecular structure.Scientific Research Applications
Sulfonamide Inhibitors and Their Applications
Sulfonamide Compounds as Inhibitors : Sulfonamide compounds have been acknowledged for their bacteriostatic properties against bacterial infections and have found applications beyond their antibacterial use. They serve as inhibitors in various domains, including tyrosine kinase, HIV-1 protease, histone deacetylase 6, and more, indicating their versatility in targeting different biological pathways. Their usage extends to treating diseases like cancer, Alzheimer's, and as antiviral agents, showcasing their broad therapeutic potential (Gulcin & Taslimi, 2018).
Advancements in Sulfonamide-Based Medicinal Chemistry : Research has led to the development of sulfonamide derivatives with enhanced bioactive spectra through chemical structural modifications. These derivatives display a wide range of medicinal applications, including antimicrobial, anticancer, anti-inflammatory, and antiepileptic activities. The exploration into sulfonamide-based compounds continues to offer valuable insights for the rational design of new drug molecules with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).
Environmental and Analytical Applications
Environmental Presence and Ecotoxicity of Sulfonamides : The widespread use of sulfonamides in healthcare and veterinary medicine raises concerns about their environmental impact. Research focuses on their presence in the environment, derived mainly from agricultural activities, and their potential hazards to human health due to changes in microbial populations. This area of study emphasizes the need for effective management and reduction of risks associated with sulfonamide contamination (Baran et al., 2011).
Analytical Methods for Sulfonamides : The development of analytical methods for sulfonamides, including capillary electrophoresis, highlights the ongoing efforts to improve detection and analysis of these compounds in pharmaceutical, food, and biological samples. Such analytical advancements are crucial for quality control, environmental monitoring, and understanding the pharmacokinetics and dynamics of sulfonamides in different matrices (Hoff & Kist, 2009).
Safety And Hazards
properties
IUPAC Name |
3-amino-N-cyclopropyl-2,6-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-7-3-6-10(12)8(2)11(7)16(14,15)13-9-4-5-9/h3,6,9,13H,4-5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPGDQDJKIWRMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)S(=O)(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-cyclopropyl-2,6-dimethylbenzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![tert-butyl 4-[(4-cyano-2-pyridinyl)oxy]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1517406.png)
![1-{4-[3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1517407.png)
![1-[3-(2-Pyrimidinyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1517410.png)
